Dimethylthiambutene hydrochloride
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Overview
Description
4,4-dithiophen-2-ylbut-3-en-2-yl(dimethyl)azanium chloride is a heterocyclic organic compound with the molecular formula C14H18ClNS2 and a molecular weight of 299.882 g/mol . It is also known by several synonyms, including Ohton hydrochloride and Dimethylthiambutene hydrochloride . This compound is characterized by the presence of two thiophene rings and a dimethylazanium group, making it a unique structure in the realm of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-dithiophen-2-ylbut-3-en-2-yl(dimethyl)azanium chloride typically involves the reaction of 4,4-dithiophen-2-ylbut-3-en-2-yl(dimethyl)amine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
4,4-dithiophen-2-ylbut-3-en-2-yl(dimethyl)amine+HCl→4,4-dithiophen-2-ylbut-3-en-2-yl(dimethyl)azanium chloride
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process typically involves the use of high-purity reagents and advanced purification techniques to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
4,4-dithiophen-2-ylbut-3-en-2-yl(dimethyl)azanium chloride undergoes various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
4,4-dithiophen-2-ylbut-3-en-2-yl(dimethyl)azanium chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 4,4-dithiophen-2-ylbut-3-en-2-yl(dimethyl)azanium chloride involves its interaction with various molecular targets. The compound can interact with enzymes and receptors, modulating their activity. The thiophene rings and the dimethylazanium group play a crucial role in these interactions, allowing the compound to bind to specific sites on the target molecules.
Comparison with Similar Compounds
Similar Compounds
- Dimethylthiambutene hydrochloride
- 3,3-Di-2-thienyl-N,N,1-trimethylallylamine hydrochloride
- 3-Buten-2-amine, N,N-dimethyl-4,4-di-2-thienyl-, hydrochloride
Uniqueness
4,4-dithiophen-2-ylbut-3-en-2-yl(dimethyl)azanium chloride is unique due to its specific structure, which includes two thiophene rings and a dimethylazanium group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
5786-77-6 |
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Molecular Formula |
C14H18ClNS2 |
Molecular Weight |
299.9 g/mol |
IUPAC Name |
4,4-dithiophen-2-ylbut-3-en-2-yl(dimethyl)azanium;chloride |
InChI |
InChI=1S/C14H17NS2.ClH/c1-11(15(2)3)10-12(13-6-4-8-16-13)14-7-5-9-17-14;/h4-11H,1-3H3;1H |
InChI Key |
OBFGNODOJKVYIR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=C(C1=CC=CS1)C2=CC=CS2)[NH+](C)C.[Cl-] |
Origin of Product |
United States |
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